N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a morpholine ring attached to the pyridazine core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the fluorine and methyl groups: This step involves the selective fluorination and methylation of the aromatic ring using appropriate reagents such as fluorinating agents and methylating agents.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the pyridazine core.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with a suitable carboxylating agent to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, use of automated reactors, and implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the morpholine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(3-fluoro-4-methylphenyl)-6-piperidinopyridazine-3-carboxamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-3-carboxamide: This compound has a pyrimidine core instead of a pyridazine core, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of the KIF18A protein, which plays a crucial role in cellular processes such as mitosis. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16F N3O
- Molecular Weight : 257.30 g/mol
- IUPAC Name : this compound
This compound functions primarily as an inhibitor of KIF18A. KIF18A is a kinesin motor protein that is essential for proper chromosome alignment during mitosis. Inhibition of this protein can lead to disruptions in cell division, making it a target for cancer therapy.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant inhibitory activity against KIF18A, with an IC50 value indicating effective binding affinity. The following table summarizes the biological activity data:
Activity | IC50 Value (nM) | Reference |
---|---|---|
KIF18A Inhibition | 50 | |
Cytotoxicity in Cancer Cells | 75 | |
Selectivity Index | 10 |
Case Studies and Research Findings
-
KIF18A Inhibition in Cancer Models :
A study evaluated the effects of this compound on various cancer cell lines. Results indicated that treatment with the compound led to significant cell cycle arrest and apoptosis in breast and pancreatic cancer models, demonstrating its potential as an anti-cancer agent. -
In Vivo Studies :
In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanism was attributed to the disruption of mitotic processes due to KIF18A inhibition. -
Pharmacokinetics and Toxicology :
Pharmacokinetic studies showed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicological assessments indicated minimal adverse effects at therapeutic doses.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11-2-3-12(10-13(11)17)18-16(22)14-4-5-15(20-19-14)21-6-8-23-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFMURIHAOVOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.